3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride
Overview
Description
3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C9H10ClNO2S and its molecular weight is 231.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Efficacy and Safety in Psychotic and Mood Disorders
- Lurasidone, a benzisothiazole antipsychotic drug, has been found effective and well-tolerated for the short-term treatment of schizophrenia and acute bipolar depression. It demonstrates unusual efficacy in acute bipolar depression even without psychotic features, with a low risk of inducing weight gain, metabolic, or cardiac abnormalities. However, its risk of akathisia may exceed that of other modern antipsychotics, emphasizing the need for long-term testing in schizophrenia and bipolar disorder and testing for other indications (Pompili et al., 2018).
Synthetic and Structural Insights
- Research into the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones has provided insights into the reactivity of chloral with amines, leading to various products depending on amine type and reaction conditions. This highlights the versatility of thiazole and benzothiazole derivatives in synthetic chemistry (Issac & Tierney, 1996).
Supramolecular Chemistry and Applications
- Benzene-1,3,5-tricarboxamide derivatives, closely related to benzothiazole structures, show significant importance in supramolecular chemistry with applications ranging from nanotechnology, polymer processing to biomedical applications. Their self-assembly into nanometer-sized rod-like structures and multivalent nature drives applications in various fields (Cantekin, de Greef, & Palmans, 2012).
Neurochemistry and Neurotoxicity
- The review of patent literature on antagonists for the glycine site of the NMDA receptor has revealed the importance of benzothiazoline derivatives in the development of therapeutics for CNS disorders, highlighting the therapeutic promise of glycine site antagonists for conditions like cerebral ischemia, epilepsy, and schizophrenia (Kulagowski & Leeson, 1995).
Advanced Oxidation Processes for Environmental Remediation
- A review on the degradation of acetaminophen by advanced oxidation processes has highlighted the role of benzothiazole derivatives in environmental chemistry, demonstrating their significance in addressing water scarcity and the accumulation of recalcitrant compounds in the environment (Qutob et al., 2022).
Mechanism of Action
Target of Action
The compound “3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride” is structurally similar to the compound "Ganfeborole (GSK 3036656)" . Ganfeborole is known to target the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis, playing a crucial role in charging tRNALeu with leucine .
Mode of Action
The compound interacts with its target, LeuRS, by inhibiting its function . It is designed to introduce various substituents onto the aromatic ring of the 3-aminomethyl benzoxaborole scaffold . This interaction results in good antitubercular activity with high selectivity over human cytoplasmic protein synthesis inhibition .
Biochemical Pathways
The inhibition of LeuRS disrupts the protein synthesis pathway in Mycobacterium tuberculosis, leading to its death
Pharmacokinetics
Similar compounds have shown good in vivo pharmacokinetics and efficacy against mycobacterium tuberculosis in mouse tb infection models .
Result of Action
The primary result of the compound’s action is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to its death . This makes it a potential candidate for the treatment of tuberculosis.
Biochemical Analysis
Biochemical Properties
3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain proteolytic enzymes such as trypsin, plasmin, and thrombin . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby preventing their normal function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding prevents the phosphorylation of downstream targets, thereby altering cellular signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to a decrease in its efficacy . In vitro studies have shown that prolonged exposure to this compound can result in changes in cellular morphology and function, indicating potential long-term effects on cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to organ damage and other adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, some of which may have distinct biological activities. Additionally, it can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed that the compound can accumulate in the endoplasmic reticulum and mitochondria, affecting their function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, thereby influencing gene expression. Additionally, its presence in the mitochondria can affect mitochondrial function and energy production.
Properties
IUPAC Name |
(1,1-dioxo-1-benzothiophen-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S.ClH/c10-5-7-6-13(11,12)9-4-2-1-3-8(7)9;/h1-4,6H,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODHAJHGQHJGAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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